molecular formula C13H15NO3S B2385397 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide CAS No. 1787902-88-8

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide

Cat. No.: B2385397
CAS No.: 1787902-88-8
M. Wt: 265.33
InChI Key: FHCLVROJAGVHNF-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the furan and thiophene rings separately, followed by their coupling through a carboxamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Shares the furan ring but lacks the thiophene moiety.

    Thiophene-3-carboxamide: Contains the thiophene ring but not the furan structure.

    N-(2-hydroxy-2-methylpropyl)thiophene-3-carboxamide: Similar backbone but without the furan ring.

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide is unique due to the combination of furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(16,7-11-3-2-5-17-11)9-14-12(15)10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCLVROJAGVHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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